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Compound of Interest

Compound Name:
(2-

Isopropoxyphenyl)methanamine

Cat. No.: B1348965 Get Quote

Preamble: Navigating the Data Void
The toxicological landscape for novel chemical entities is often uncharted. Such is the case

with (2-Isopropoxyphenyl)methanamine (CAS No: 386715-42-0), a compound for which

public domain toxicological data is exceptionally scarce. A safety data sheet for a related

compound notes that, to the best of their knowledge, the toxicological properties have not been

thoroughly investigated.[1] This guide, therefore, deviates from a conventional data summary.

Instead, it provides a comprehensive toxicological hazard assessment based on first principles

of chemistry, predictive toxicology, and analysis of structurally related analogs. Our objective is

to equip researchers with a robust framework for understanding the potential risks and to

outline a scientifically sound strategy for empirical toxicological evaluation.

Part 1: Molecular Identity and Physicochemical
Properties
(2-Isopropoxyphenyl)methanamine is a primary benzylamine derivative with an isopropoxy

substitution at the ortho-position of the phenyl ring. Its fundamental properties are summarized

below. These characteristics are foundational for predicting its absorption, distribution,

metabolism, and excretion (ADME) profile.
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Property Value Source

IUPAC Name

(2-

Isopropoxyphenyl)methanamin

e

-

Synonyms 2-Isopropoxybenzylamine -

CAS Number 386715-42-0 [2]

Molecular Formula C₁₀H₁₅NO -

Molecular Weight 165.23 g/mol [3]

Predicted Physical State
Likely a liquid or low-melting-

point solid
Inferred

Predicted Solubility
Soluble in organic solvents;

limited water solubility
Inferred

Part 2: Predictive Toxicokinetics - The Journey
Through the Body
In the absence of empirical data, we can predict the ADME profile of (2-
Isopropoxyphenyl)methanamine based on its structure.

Absorption
The compound's moderate lipophilicity and relatively low molecular weight suggest it can likely

be absorbed through oral, dermal, and inhalation routes. Occupational exposure would

primarily be a concern via inhalation of aerosols and dermal contact.

Distribution
Following absorption, the compound is expected to distribute into various tissues. Its lipophilic

nature suggests potential for partitioning into fatty tissues, though extensive accumulation is

not anticipated.

Metabolism (Predicted)
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Metabolism is the body's primary mechanism for detoxifying and eliminating foreign

compounds (xenobiotics). For (2-Isopropoxyphenyl)methanamine, metabolism is predicted

to occur via two main phases, primarily in the liver, mediated by cytochrome P450 (CYP)

enzymes and conjugating enzymes.

Phase I Reactions (Functionalization): These reactions introduce or expose polar functional

groups.

Aromatic Hydroxylation: CYP enzymes can add a hydroxyl (-OH) group to the phenyl ring,

creating a phenolic metabolite.

O-Dealkylation: The isopropoxy group can be cleaved, yielding 2-hydroxybenzylamine and

acetone.

N-Oxidation: The primary amine can be oxidized.

Phase II Reactions (Conjugation): The polar metabolites from Phase I are conjugated with

endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation/Sulfation: The newly formed hydroxyl groups are common substrates for

conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).
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Caption: Predicted Phase I and Phase II metabolic pathways for (2-
Isopropoxyphenyl)methanamine.
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Excretion
The water-soluble conjugated metabolites are expected to be efficiently eliminated from the

body, primarily via the urine.

Part 3: Hazard Identification via Structural Analogs
To infer potential toxicities, we will analyze two key structural analogs: Propoxur, which shares

the 2-isopropoxyphenyl moiety, and 2-Hydroxybenzylamine, which shares the benzylamine

core.

Analog 1: Propoxur (2-Isopropoxyphenyl
methylcarbamate)
Propoxur is a well-characterized carbamate insecticide.[4] While it shares the core ring

structure, its toxicological profile is dominated by a functional group that (2-
Isopropoxyphenyl)methanamine lacks: the methylcarbamate ester.

Endpoint Result for Propoxur Source

Primary Mechanism

Acetylcholinesterase (AChE)

inhibition, leading to

neurotoxicity.[5]

[5]

Acute Toxicity
High acute toxicity via oral

route (Toxicity Category II).[5]
[5]

Genotoxicity
Not found to be mutagenic in

bacteria or mammalian cells.[5]
[5]

Carcinogenicity

Classified as a potential

human carcinogen by the EPA.

[4]

[4]

Expert Analysis & Causality: The primary toxicity of Propoxur—AChE inhibition—is due to the

carbamylation of the enzyme's active site by the methylcarbamate group.[5] Since (2-
Isopropoxyphenyl)methanamine lacks this carbamate moiety, it is not expected to be a

direct-acting cholinesterase inhibitor. Therefore, the high acute neurotoxicity of Propoxur is not
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a relevant predictive endpoint for the target compound. The potential for carcinogenicity,

however, warrants cautious consideration, as metabolic activation of the shared aromatic ring

could be a contributing factor.

Analog 2: 2-Hydroxybenzylamine (2-HOBA)
2-HOBA is a more relevant analog for assessing the toxicity of the benzylamine portion of the

molecule. It is a naturally occurring compound found in buckwheat.[6]

Endpoint
Result for 2-
Hydroxybenzylamine (in
rodents)

Source

Acute Oral Toxicity

LD₅₀ estimated to be >2000

mg/kg body weight in rats.

Mortality was seen in one of

six rats at 2000 mg/kg.[6][7]

[6][7]

Repeated Dose Toxicity

28-day study showed no

effects of toxicological

significance at doses up to

1000 mg/kg/day.[6][7]

[6][7]

Adverse Effects Noted

At very high concentrations in

feed (1.56%), decreased food

intake and weight loss were

observed, likely due to poor

palatability.[6][7]

[6][7]

Expert Analysis & Causality: The studies on 2-HOBA suggest that the benzylamine scaffold has

a low order of toxicity.[6][7] The high doses required to elicit mortality indicate low acute toxicity.

The lack of significant findings in a 28-day repeated-dose study further supports a favorable

profile for this structural class. This analog provides a more realistic, albeit still incomplete,

picture of the potential toxicity of (2-Isopropoxyphenyl)methanamine.

Part 4: Proposed Toxicological Evaluation Strategy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30075181/
https://pubmed.ncbi.nlm.nih.gov/30075181/
https://www.researchgate.net/publication/326727904_Acute_and_28-day_repeated_dose_toxicity_evaluations_of_2-hydroxybenzylamine_acetate_in_mice_and_rats
https://pubmed.ncbi.nlm.nih.gov/30075181/
https://www.researchgate.net/publication/326727904_Acute_and_28-day_repeated_dose_toxicity_evaluations_of_2-hydroxybenzylamine_acetate_in_mice_and_rats
https://pubmed.ncbi.nlm.nih.gov/30075181/
https://www.researchgate.net/publication/326727904_Acute_and_28-day_repeated_dose_toxicity_evaluations_of_2-hydroxybenzylamine_acetate_in_mice_and_rats
https://pubmed.ncbi.nlm.nih.gov/30075181/
https://www.researchgate.net/publication/326727904_Acute_and_28-day_repeated_dose_toxicity_evaluations_of_2-hydroxybenzylamine_acetate_in_mice_and_rats
https://pubmed.ncbi.nlm.nih.gov/30075181/
https://www.researchgate.net/publication/326727904_Acute_and_28-day_repeated_dose_toxicity_evaluations_of_2-hydroxybenzylamine_acetate_in_mice_and_rats
https://pubmed.ncbi.nlm.nih.gov/30075181/
https://www.researchgate.net/publication/326727904_Acute_and_28-day_repeated_dose_toxicity_evaluations_of_2-hydroxybenzylamine_acetate_in_mice_and_rats
https://pubmed.ncbi.nlm.nih.gov/30075181/
https://www.researchgate.net/publication/326727904_Acute_and_28-day_repeated_dose_toxicity_evaluations_of_2-hydroxybenzylamine_acetate_in_mice_and_rats
https://www.benchchem.com/product/b1348965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For any novel compound with a significant data gap, a tiered, systematic evaluation is

paramount. This approach balances ethical considerations (the 3Rs: Replacement, Reduction,

Refinement) with the need to robustly characterize potential hazards.

Tier 1: In Vitro and In Silico Assessment
The initial phase focuses on non-animal methods to screen for key toxicological flags. The goal

is to identify hazards early and guide further testing.

Workflow:

In Silico Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models (e.g.,

DEREK, CASE Ultra) to predict potential for genotoxicity, carcinogenicity, and skin

sensitization based on structural fragments.

Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This is the gold standard for

assessing mutagenic potential. The compound is tested with and without metabolic activation

(S9 fraction) to detect both direct-acting and metabolically-activated mutagens.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects

clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain) in

mammalian cells, providing a broader view of genotoxic potential.

In Vitro Cytotoxicity Assay: Using a relevant cell line (e.g., human liver HepG2 cells),

determine the concentration at which the compound causes cell death. This helps in dose

selection for subsequent assays.
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Caption: A tiered workflow for the initial in vitro and in silico toxicological evaluation.

Tier 2: Foundational In Vivo Studies
If Tier 1 results do not indicate a significant genotoxic hazard, limited and well-defined animal

studies are required to understand systemic toxicity.

Acute Oral Toxicity Study (e.g., OECD TG 423 - Acute Toxic Class Method): This study uses

a stepwise procedure with a small number of animals (typically rodents) to determine a

range for the median lethal dose (LD₅₀) and identify the clinical signs of acute toxicity. This is

essential for classification and labeling.
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28-Day Repeated Dose Oral Toxicity Study (OECD TG 407): This is a cornerstone study.

Rodents are administered the compound daily for 28 days. The causality behind the

comprehensive endpoints is to provide a holistic view of potential toxicity:

Clinical Observations, Body Weight, Food/Water Intake: These are sensitive general

indicators of adverse effects.

Hematology & Clinical Chemistry: Provide a snapshot of blood health, liver function, and

kidney function.

Gross Necropsy & Organ Weights: Identify target organs of toxicity.

Histopathology: Microscopic examination of tissues to confirm and characterize effects in

target organs. The primary outcome is the determination of a No-Observed-Adverse-Effect

Level (NOAEL), which is critical for establishing safe exposure limits.

Part 5: Summary and Conclusions
While there is no direct toxicological data for (2-Isopropoxyphenyl)methanamine, a

structured assessment based on its chemical properties and relevant analogs allows for a

preliminary hazard evaluation.

Key Predictions: The compound is not expected to be a cholinesterase inhibitor like its

analog Propoxur. Based on the 2-HOBA analog, it is predicted to have a low order of acute

toxicity.

Primary Uncertainty: The potential for toxicity following repeated exposure remains unknown.

The metabolic pathways are predictive and require empirical confirmation.

Path Forward: The proposed tiered evaluation strategy, starting with in vitro genotoxicity

assays followed by a 28-day repeated dose study, represents the standard and scientifically-

defensible approach to characterize the toxicological profile of this novel chemical.

Researchers and drug developers should handle (2-Isopropoxyphenyl)methanamine with

standard laboratory precautions (i.e., appropriate personal protective equipment) until such

data becomes available.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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